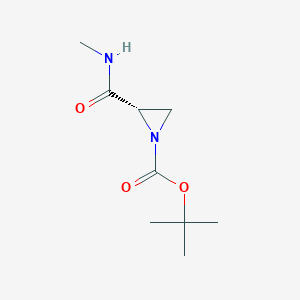
Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate: is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate precursor, such as an epoxide or a halohydrin, with a nitrogen source like ammonia or an amine under basic conditions.
Introduction of the Carbamoyl Group: The aziridine ring can then be functionalized with a carbamoyl group through a reaction with an isocyanate or a carbamoyl chloride.
Protection of the Carboxylate Group: The carboxylate group is often protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the aziridine ring or the carbamoyl group.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The aziridine ring is highly reactive and can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted aziridines depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can serve as a ligand or a catalyst in certain organic reactions.
Biology
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Drug Development: Its unique structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its reactivity and ability to disrupt microbial cell walls.
Cancer Research: It is being investigated for its potential to inhibit cancer cell growth by targeting specific pathways.
Industry
Polymer Synthesis: The compound can be used in the synthesis of specialty polymers with unique properties.
Material Science: It is used in the development of new materials with specific mechanical or chemical properties.
作用机制
The mechanism of action of tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The aziridine ring can open up upon reaction with nucleophiles, leading to the formation of various derivatives. The carbamoyl group can interact with specific enzymes or receptors, modulating their activity and leading to biological effects.
相似化合物的比较
Similar Compounds
Tert-butyl (2S)-2-(carbamoyl)aziridine-1-carboxylate: Similar structure but lacks the methyl group on the carbamoyl moiety.
Tert-butyl (2S)-2-(ethylcarbamoyl)aziridine-1-carboxylate: Similar structure but has an ethyl group instead of a methyl group on the carbamoyl moiety.
Tert-butyl (2S)-2-(phenylcarbamoyl)aziridine-1-carboxylate: Similar structure but has a phenyl group on the carbamoyl moiety.
Uniqueness
Tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate is unique due to the presence of the methyl group on the carbamoyl moiety, which can influence its reactivity and interactions with other molecules. This subtle difference can lead to variations in its chemical behavior and biological activity compared to similar compounds.
属性
IUPAC Name |
tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-6(11)7(12)10-4/h6H,5H2,1-4H3,(H,10,12)/t6-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUKQBWRSJKETO-OCAOPBLFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]1C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
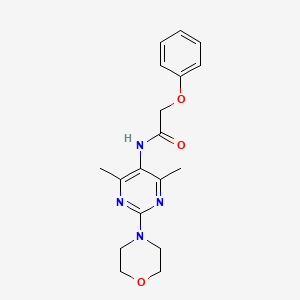
![1-(oxan-4-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2478682.png)

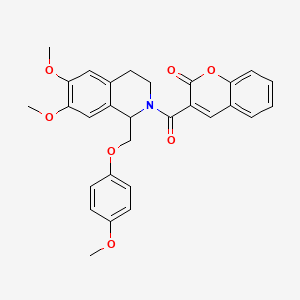
![(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B2478686.png)
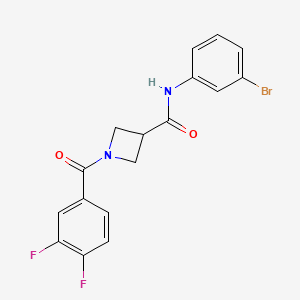
![N-(4-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2478689.png)
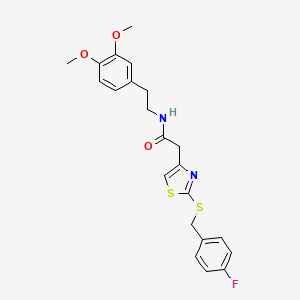

![ethyl 4-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2478697.png)
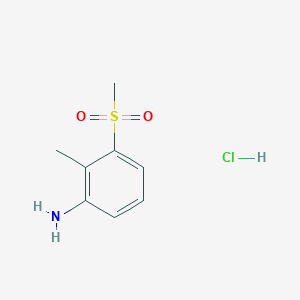
![4-isobutyl-N-isopropyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2478699.png)
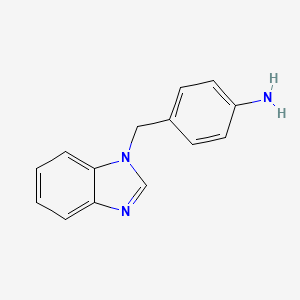
![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2478702.png)
